4-(4-Methylpyridin-3-yl)benzaldehyde

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

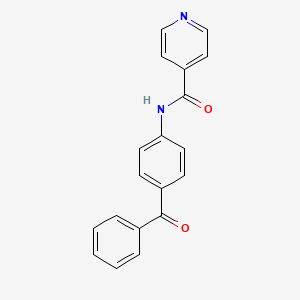

“4-(4-Methylpyridin-3-yl)benzaldehyde” is a chemical compound with the molecular formula C13H11NO . It is not intended for human or veterinary use and is typically used for research purposes.

Synthesis Analysis

The synthesis of benzaldehydes can be achieved by the hypochlorite oxidation of benzyl alcohols under phase transfer catalysis . Another method involves the enzymatic production of benzaldehyde from l-phenylalanine with a mutant form of 4-hydroxymandelate synthase .Molecular Structure Analysis

The molecular structure of “4-(4-Methylpyridin-3-yl)benzaldehyde” consists of a benzene ring attached to an aldehyde group and a 4-methylpyridin-3-yl group .Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(4-Methylpyridin-3-yl)benzaldehyde” include a molecular weight of 183.21, a density of 1.1±0.1 g/cm3, and a boiling point of 350.5±25.0 °C at 760 mmHg .Wissenschaftliche Forschungsanwendungen

Antifungal Applications

4-(4-Methylpyridin-3-yl)benzaldehyde: has shown promising results in the field of mycology, particularly in inhibiting the growth of Aspergillus flavus . This fungus is known for producing aflatoxins, which are potent carcinogens. A derivative of this compound, 2-[(2-methylpyridin-3-yl)oxy]benzaldehyde (MPOBA) , has been found to inhibit the production of Aflatoxin B1 (AFB1) with an IC50 value of 0.55 mM . This suggests potential for developing antifungal agents that could safeguard food and feed from aflatoxin contamination.

Neuroprotective Research

In neuropharmacology, derivatives of 4-(4-Methylpyridin-3-yl)benzaldehyde have been synthesized and evaluated for their neuroprotective and anti-neuroinflammatory properties. These compounds have shown significant potential in reducing the expression of stress and apoptosis markers in human neuronal cells . This indicates a promising avenue for the treatment of neurodegenerative diseases and traumatic brain injuries.

Synthesis of Heterocyclic Compounds

The compound has been utilized in organic chemistry for the synthesis of novel thiazolo[4,5-b]pyridines . These heterocyclic compounds have diverse applications, including medicinal chemistry and material science. A method involving the reaction of 2-aminopyridine-3-thiol with a derivative of 4-(4-Methylpyridin-3-yl)benzaldehyde in the presence of zinc oxide nanoparticles has been proposed .

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for 4-(4-Methylpyridin-3-yl)benzaldehyde involves the reaction of 4-methyl-3-pyridinylmethanol with benzaldehyde in the presence of an acid catalyst.", "Starting Materials": [ "4-methyl-3-pyridinylmethanol", "Benzaldehyde", "Acid catalyst" ], "Reaction": [ "Add 4-methyl-3-pyridinylmethanol and benzaldehyde to a reaction flask", "Add acid catalyst to the reaction flask", "Heat the reaction mixture under reflux for several hours", "Allow the reaction mixture to cool to room temperature", "Extract the product with a suitable solvent", "Purify the product by recrystallization or chromatography" ] } | |

CAS-Nummer |

127406-10-4 |

Produktname |

4-(4-Methylpyridin-3-yl)benzaldehyde |

Molekularformel |

C13H11NO |

Molekulargewicht |

0 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.